molecular formula C11H10F4O B14075394 1-(2,4-Bis(difluoromethyl)phenyl)propan-1-one

1-(2,4-Bis(difluoromethyl)phenyl)propan-1-one

Cat. No.: B14075394
M. Wt: 234.19 g/mol
InChI Key: OSYAEHUUESWBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Bis(difluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H10F4O and a molecular weight of 234.19 g/mol . This compound is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propanone moiety. It is a valuable compound in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions.

Industrial Production Methods

Industrial production of 1-(2,4-Bis(difluoromethyl)phenyl)propan-1-one may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(difluoromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the difluoromethyl groups.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Bis(difluoromethyl)phenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(difluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl groups can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The propanone moiety can form hydrogen bonds with proteins and enzymes, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(2,4-Bis(difluoromethyl)phenyl)propan-1-one can be compared with other similar compounds, such as:

The unique positioning of the difluoromethyl groups in this compound contributes

Properties

Molecular Formula

C11H10F4O

Molecular Weight

234.19 g/mol

IUPAC Name

1-[2,4-bis(difluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10F4O/c1-2-9(16)7-4-3-6(10(12)13)5-8(7)11(14)15/h3-5,10-11H,2H2,1H3

InChI Key

OSYAEHUUESWBBJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C(F)F)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.